Cas no 2287300-76-7 (1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol)

1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2287300-76-7
- EN300-6749230
- 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol
-
- インチ: 1S/C8H6F3N3O/c9-8(10,11)4-14-7-3-5(15)1-2-6(7)12-13-14/h1-3,15H,4H2
- InChIKey: YESXGFIAUVNYQV-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C2C=C(C=CC=2N=N1)O)(F)F
計算された属性
- せいみつぶんしりょう: 217.04629631g/mol
- どういたいしつりょう: 217.04629631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749230-0.1g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 | |
Enamine | EN300-6749230-0.25g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
Enamine | EN300-6749230-1.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
Enamine | EN300-6749230-0.05g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
Enamine | EN300-6749230-0.5g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
Enamine | EN300-6749230-2.5g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
Enamine | EN300-6749230-5.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
Enamine | EN300-6749230-10.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-olに関する追加情報
Introduction to 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol (CAS No: 2287300-76-7) and Its Emerging Applications in Chemical Biology
The compound 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol, identified by the CAS number 2287300-76-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features—comprising a benzotriazole core substituted with a trifluoroethyl group at the 1-position and a hydroxyl group at the 6-position—endow it with distinctive chemical properties that make it a valuable candidate for various applications.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into organic molecules often enhances their pharmacokinetic profiles, making them more suitable for therapeutic applications. In the case of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol, the trifluoroethyl moiety is particularly noteworthy for its potential to influence both electronic and steric properties of the benzotriazole scaffold.
Benzotriazole derivatives have long been studied for their biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. The hydroxyl group at the 6-position of this compound introduces a polar moiety that can enhance solubility and interactions with biological targets. This combination of structural elements suggests that 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol may exhibit promising biological activity in vitro and in vivo.
One of the most intriguing aspects of this compound is its potential role as a building block in the synthesis of more complex bioactive molecules. The benzotriazole core is a versatile pharmacophore that can be further functionalized to create novel derivatives with tailored properties. Researchers have increasingly leveraged such scaffolds to develop inhibitors targeting enzyme-catalyzed reactions relevant to diseases such as cancer and neurodegeneration. The presence of the trifluoroethyl group may provide additional opportunities for selective interactions with biological macromolecules.
Recent studies have demonstrated that fluorinated benzotriazole derivatives can exhibit enhanced binding affinity to certain protein targets compared to their non-fluorinated counterparts. This phenomenon is attributed to the electron-withdrawing effect of fluorine atoms, which can stabilize negative charges on adjacent atoms and improve interactions with polar or charged residues in proteins. For instance, research has shown that fluorinated benzotriazole compounds can act as potent inhibitors of kinases and other enzymes involved in signal transduction pathways.
The hydroxyl group at the 6-position of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol also presents opportunities for further derivatization. Hydroxyl-functionalized compounds are often explored for their ability to form hydrogen bonds with biological targets, which can enhance binding specificity. This feature makes it particularly interesting for designing molecules that interact with nucleic acids or proteins through hydrogen bonding networks.
In terms of synthetic chemistry, the preparation of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol involves multi-step reactions that highlight its complexity as a molecular entity. The synthesis typically begins with the formation of the benzotriazole core through condensation reactions between appropriate precursors. Subsequent functionalization at the 1-position with the trifluoroethyl group requires careful selection of reagents and conditions to ensure high yield and purity. The introduction of the hydroxyl group at the 6-position may involve oxidation or hydrolysis steps depending on the synthetic route chosen.
The growing interest in fluorinated heterocycles has been driven by their widespread use in pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter physicochemical properties such as logP values (partition coefficients), which influence drug absorption and distribution in vivo. Additionally, fluorine substitution can prevent metabolic degradation by enzymes like cytochrome P450 oxidases. These attributes make compounds like 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol attractive candidates for drug development.
From a computational chemistry perspective, modeling studies have been employed to predict how modifications such as fluorination affect molecular interactions. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how changes in electronic distribution around fluorine atoms influence binding modes to biological targets. Such computational approaches are essential for guiding experimental efforts toward optimizing lead compounds into viable drug candidates.
The potential applications of 1-(2H-pyrrolidinone) (CAS No: 2287300) are not limited to pharmaceuticals; they extend into materials science where benzotriazole derivatives are used as additives or monomers in polymers due to their UV-stabilizing properties. The presence of both fluorine atoms and hydroxyl groups may further enhance these functionalities by improving compatibility with polymer matrices while maintaining photostability.
In conclusion,(trifluoromethanesulfonyl)benzene (CAS No: 2287300) represents an intriguing compound with multifaceted applications across chemical biology research, pharmaceutical development,and material science domains due its unique structural features including:a benzotriazole core,a hydroxyl substituent,and most notably,a trifluoroethyl group at position one which imparts distinct electronic characteristics enhancing both metabolic stabilityand target binding affinity when incorporated into larger molecular frameworks designed for therapeutic purposes.
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